Sairga

Phage Biology Lysogeny Induction Bacillus subtilis

Researchers studying Bacillus subtilis phage phi3T require the exact arbitrium peptide to maintain experimental validity. SAIRGA is the native hexapeptide signal for the phAimR receptor, unlike non-cognate alternatives such as GMPRGA from SPbeta phage. - Induces specific phAimR conformational change (extended dimer) validated by smFRET & SLS - Enables precise lysis-lysogeny switch perturbation; benchmark for oligomerization assays - Ideal for orthogonal genetic circuits & biosensors in synthetic biology - Supplied with analytical data; stable lyophilized powder

Molecular Formula C23H43N9O8
Molecular Weight 573.6 g/mol
Cat. No. B12382766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSairga
Molecular FormulaC23H43N9O8
Molecular Weight573.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CO)N
InChIInChI=1S/C23H43N9O8/c1-5-11(2)17(32-18(35)12(3)30-19(36)14(24)10-33)21(38)31-15(7-6-8-27-23(25)26)20(37)28-9-16(34)29-13(4)22(39)40/h11-15,17,33H,5-10,24H2,1-4H3,(H,28,37)(H,29,34)(H,30,36)(H,31,38)(H,32,35)(H,39,40)(H4,25,26,27)/t11-,12-,13-,14-,15-,17-/m0/s1
InChIKeyCHVRGAAYNPBRKC-ADLLZNHASA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SAIRGA: Phage phi3T Arbitrium Signal Peptide


SAIRGA (CAS 2059978-63-9) is a synthetic hexapeptide (sequence: Ser-Ala-Ile-Arg-Gly-Ala) that serves as the mature arbitrium communication signal derived from the Bacillus phage phi3T [1][2]. With a molecular formula of C₂₃H₄₃N₉O₈ and a molecular weight of 573.64 g/mol, SAIRGA is a critical molecular tool for dissecting phage-host interactions and the lysis-lysogeny decision-making process in bacterial systems . Unlike generic quorum-sensing peptides, SAIRGA exhibits a phage-specific signaling code that directly modulates the transcriptional activity of the AimR receptor, a mechanism fundamentally distinct from even its closest structural homolog, the SPbeta-derived peptide GMPRGA [2]. This baseline establishes SAIRGA as a precisely defined, high-purity research reagent, primarily supplied as the TFA salt, for applications in microbiology, synthetic biology, and phage therapy development.

Probe for phi3T lysis-lysogeny signaling studies

Targets phAimR conformational selection mechanism

Validated in Bacillus subtilis phage model

SAIRGA: Why It Cannot Be Substituted


Substituting SAIRGA with a generic hexapeptide or even its closest homolog, GMPRGA, leads to fundamentally different and often invalid experimental outcomes due to a strict sequence-receptor pairing that dictates divergent downstream mechanisms. The arbitrium system relies on a 'phage-specific communication code' where subtle variations in amino acid sequence confer distinct structural and functional effects on the AimR receptor [1]. While GMPRGA (Gly-Met-Pro-Arg-Gly-Ala) stabilizes the spAimR receptor dimer, SAIRGA (Ser-Ala-Ile-Arg-Gly-Ala) modulates a conformational change in the phAimR receptor without inducing dimer-to-monomer transition, underscoring that these peptides are not functionally interchangeable despite sharing the same C-terminal Arg-Gly-Ala motif [2][3]. Procuring a generic or incorrect peptide will not recapitulate the specific lysogeny induction profile of the phi3T phage, thereby compromising the validity of studies on viral communication, host-phage dynamics, or the development of arbitrium-based biotechnological tools.

Attribute
SAIRGA (phi3T)
GMPRGA (SPbeta)
Cognate receptor
phAimR
spAimR (no cross-reactivity)
Mechanism of action
Modulates conformational change to extended dimer
Stabilizes pre-existing dimer state

SAIRGA Quantitative Evidence Guide


Conformational Modulation vs. Stabilization

SAIRGA's primary functional role is to promote the lysogenic cycle in phi3T-infected Bacillus subtilis. When synthetic SAIRGA peptide was added to the culture medium, the lysogenization frequency increased dramatically. At 60 minutes post-infection, 48% (±7.9%) of bacteria were lysogenized in the presence of SAIRGA, compared to only 18% (±3.3%) in the control group without the peptide [1]. This represents a 2.7-fold increase in the probability of a phage adopting the lysogenic pathway. In contrast, the SPbeta-derived peptide GMPRGA, while also promoting lysogeny in its cognate system, operates through a distinct receptor-stabilization mechanism and does not trigger the same conformational change in phAimR that SAIRGA induces [2].

Conformational modulation
Class-level
Extended dimer conformation (phAimR) vs. stabilized dimer state (spAimR)
Mechanistic divergence precludes functional interchangeability
Qualitative structural outcome; not a generic lysogeny promoter
Phage Biology Lysogeny Induction Bacillus subtilis

phAimR Dimer Maintained vs. Mutant Monomerization

The molecular mechanism by which SAIRGA inactivates its receptor, phAimR, has been precisely characterized and differs significantly from the previously proposed model. Early studies suggested that peptide binding induced a dimer-to-monomer transition. However, a more recent biophysical investigation employing gel-filtration, static light scattering (SLS), and analytical ultracentrifugation (AUC) demonstrated that phAimR remains dimeric in both the presence and absence of SAIRGA [1]. Crucially, small-angle X-ray scattering (SAXS) revealed that SAIRGA binding induces an 'extended dimeric conformation' rather than dissociation [1]. This is in direct contrast to the SPbeta system, where the cognate peptide GMPRGA stabilizes the spAimR dimer in its DNA-binding state [2]. Single-molecule FRET further showed that phAimR fluctuates between two preexisting conformational states, and SAIRGA selectively recognizes one of these states, providing a 'conformational selection' mechanism [1].

Dimer maintained vs. mutant
Head-to-head
78.4 ± 2.1 kDa (WT dimer) vs. 46.2 ± 1.2 kDa (mutant monomer)
Wild-type phAimR maintains dimer upon SAIRGA binding
SLS analysis; corrects earlier disassembly model
Protein Dynamics Conformational Change Arbitrium Receptor

Conformational Selection at phAimR

At the most fundamental chemical level, SAIRGA and its closest analog GMPRGA are distinguished by their primary amino acid sequences and resulting physicochemical properties. SAIRGA possesses the sequence Ser-Ala-Ile-Arg-Gly-Ala, with a molecular weight of 573.64 g/mol and a molecular formula of C₂₃H₄₃N₉O₈ . Its comparator, GMPRGA (Gly-Met-Pro-Arg-Gly-Ala), has a molecular weight of 587.69 g/mol and a formula of C₂₃H₄₁N₉O₇S . The presence of methionine and proline in GMPRGA, replaced by serine and isoleucine in SAIRGA, results in a 14.05 g/mol difference in molecular weight and distinct hydrophobicity and structural flexibility profiles. These subtle sequence variations are the molecular basis for the divergent receptor binding modes and downstream functional outputs described in other evidence items [1].

Conformational selection
Class-level
smFRET reveals phAimR fluctuates between preexisting states; SAIRGA stabilizes one state
Supports conformational selection over induced fit model
Single-molecule FRET; distinct from DNA recognition state
Peptide Sequence Analysis Physicochemical Properties Arbitrium Peptide

phAimR Specificity vs. spAimR

The effect of SAIRGA on the oligomeric state of its receptor phAimR has been quantitatively assessed using chemical crosslinking. When purified phAimR was incubated with the crosslinker BS3, the protein preferentially formed dimers in the absence of the peptide. However, the addition of 100 µM SAIRGA peptide led to a substantial reduction in the dimer band intensity, as visualized by gel electrophoresis, indicating a shift in the dimerization equilibrium [1]. While the exact percentage reduction is not reported numerically, the figure clearly shows a marked decrease in dimer formation. This contrasts with the SPbeta system where GMPRGA binding stabilizes the spAimR dimer [2]. This biophysical evidence supports a model where SAIRGA binding alters the conformation or interaction interface of the phAimR dimer, impacting its ability to be captured by the crosslinker.

Receptor specificity
Class-level
SAIRGA binds phAimR only; no productive interaction with spAimR
Non-substitutable reagent for phi3T studies
Gel-filtration and structural analyses confirm exclusivity
Protein Crosslinking Dimerization Assay Arbitrium System

SAIRGA Applications


Lysis-Lysogeny Decision-Making

SAIRGA is the gold-standard reagent for experimentally manipulating the lysis-lysogeny decision in the phi3T-Bacillus subtilis model. By titrating the concentration of synthetic SAIRGA in the culture medium, researchers can achieve a predictable, dose-dependent increase in lysogenization frequency, from a baseline of ~18% to as high as 48% at 60 minutes post-infection [1]. This level of control is essential for studying the dynamics of viral communication, the impact of quorum sensing on phage life cycles, and the evolutionary trade-offs between lytic and lysogenic strategies [1].

Allostery via Conformational Selection

SAIRGA serves as a specific probe to dissect the 'arbitrium' communication code. Recent studies have shown that the phi3T phage can respond not only to SAIRGA but also to other similar peptides, highlighting a complex network of viral cross-talk [2]. By comparing the response of phi3T to SAIRGA versus other synthetic arbitrium peptides (e.g., GMPRGA, or variants thereof), researchers can map the specificity determinants of the AimR receptor and understand how phages in polymicrobial environments influence each other's infection strategies [3].

Phage-Derived Sensors and Genetic Circuits

The well-characterized interaction between SAIRGA and phAimR provides an excellent model system for studying protein dynamics, conformational selection, and allosteric regulation. High-purity SAIRGA is essential for techniques like X-ray crystallography, SAXS, smFRET, and isothermal titration calorimetry (ITC) to elucidate the precise structural changes that occur upon peptide binding [4]. Unlike its analog GMPRGA, which acts through a stabilization mechanism, SAIRGA's ability to induce a distinct 'extended dimer' conformation offers unique insights into how a small peptide ligand can tune the activity of a transcriptional regulator [4].

phAimR Activity Assay Validation

The arbitrium system, with SAIRGA as its key signaling molecule, is being harnessed as a building block for synthetic biology. Researchers have successfully ported the AimR-AimP-AimX module into E. coli and other chassis to create novel genetic circuits that respond to extracellular peptide signals [5]. Reliable access to high-quality SAIRGA is paramount for characterizing and optimizing these engineered systems, where the peptide acts as an 'inducer' to trigger a specific genetic program in response to population density, enabling applications like population control, biosynthesis, and biosensing.

Application
Selection Property
Validation Focus
Phage lysis-lysogeny signaling
phi3T-specific arbitrium peptide
phAimR conformational modulation
Protein allostery studies
Conformational selection model system
smFRET and oligomer state dynamics
Synthetic biology circuits
Orthogonal ligand-receptor pair
Receptor specificity in B. subtilis
phAimR assay validation
Standard peptide ligand for phAimR
Molecular weight and dimerization benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sairga

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.